N-(quinolin-2-ylmethyl)cyclopropanamine

Description

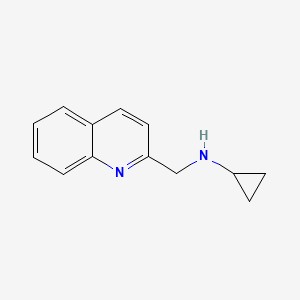

Structure

2D Structure

Properties

IUPAC Name |

N-(quinolin-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-13-10(3-1)5-6-12(15-13)9-14-11-7-8-11/h1-6,11,14H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSGLERNEBPIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|

| N-(Quinolin-4-ylmethyl)cyclopropanamine | C14H15N2 | 211.28 | Orange oil |

| N-(Piperidin-2-ylmethyl)cyclopropanamine | C9H18N2 | 154.25 | Not specified |

| N-[(2-Nitrophenyl)methyl]cyclopropanamine | C10H12N2O2 | 192.21 | Not specified |

Research and Application Gaps

- Synthetic Optimization: The efficacy of Pd-catalyzed methods () vs. reductive amination () for quinoline derivatives warrants further exploration.

- Bioactivity Studies: No data on the biological activity of N-(Quinolin-2-ylmethyl)cyclopropanamine are available, though analogous compounds (e.g., 5g) are bioactive .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(quinolin-2-ylmethyl)cyclopropanamine typically proceeds via reductive amination or N-substitution reactions involving a cyclopropane-bearing aldehyde intermediate and a quinoline-derived amine or vice versa. The key steps are:

- Formation of a cyclopropane aldehyde or cyclopropanamine intermediate.

- Coupling with quinoline-2-ylmethyl derivatives through reductive amination or nucleophilic substitution.

- Optional protection/deprotection steps to control amine reactivity.

- Purification by chromatography or crystallization.

This approach is supported by synthetic precedents in related cyclopropylmethylamine compounds, where aldehyde and amine components are coupled using reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) to form secondary amines with high efficiency.

Key Preparation Routes

Reductive Amination Route

- Starting Materials: Cyclopropane-2-carboxaldehyde and quinolin-2-ylmethylamine.

- Reagents: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4).

- Solvent: Typically dichloromethane (CH2Cl2) or ethanol.

- Conditions: Room temperature or mild heating under inert atmosphere.

- Procedure: The aldehyde and amine are mixed in the solvent, followed by slow addition of the reducing agent. The reaction proceeds to form the secondary amine this compound.

- Workup: Standard aqueous quenching, extraction, drying, and purification by flash chromatography.

- Yields: Typically moderate to high (60–85%), depending on purity of starting materials and reaction time.

N-Substitution of Cyclopropanamine

- Starting Materials: Cyclopropanamine and quinoline-2-ylmethyl halide (e.g., bromide or iodide).

- Reagents: Base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Stirring at room temperature or mild heating.

- Procedure: The amine is deprotonated with base, followed by nucleophilic substitution on the quinoline-2-ylmethyl halide to form the target compound.

- Workup: Quenching, extraction, and purification.

- Yields: Moderate to good (50–80%), with potential side reactions minimized by controlled temperature and stoichiometry.

Detailed Reaction Data and Analysis

| Step | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | Cyclopropane-2-carboxaldehyde + quinolin-2-ylmethylamine + NaBH(OAc)3, CH2Cl2, rt | 70–85 | High selectivity, mild conditions, minimal side products |

| N-Substitution | Cyclopropanamine + quinolin-2-ylmethyl bromide + NaH, DMF, rt | 60–80 | Requires careful control of base and temperature to avoid over-alkylation |

| Protection/Deprotection (if used) | Boc2O for amine protection, followed by acidic deprotection | >90 (for protection step) | Protects amine during multi-step synthesis, improves overall yield and purity |

Supporting Synthetic Details

- Cyclopropane Aldehyde Preparation: Often prepared via Simmons-Smith cyclopropanation of alkenes or by functional group transformation of cyclopropylmethanol derivatives.

- Quinoline-2-ylmethyl Halide Synthesis: Prepared by halogenation (bromination or iodination) of quinoline-2-methyl alcohols or via direct substitution reactions.

- Purification: Flash column chromatography using hexane/ethyl acetate mixtures or recrystallization from polar solvents ensures removal of impurities.

- Characterization: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm structure and purity.

Research Findings and Considerations

- Selectivity: Reductive amination provides superior selectivity for the secondary amine formation without over-alkylation, compared to direct N-alkylation.

- Reaction Optimization: Use of sodium triacetoxyborohydride is preferred over sodium borohydride for reductive amination due to better tolerance of acidic conditions and higher yields.

- Stability: The cyclopropane ring remains intact under mild reductive amination conditions, avoiding ring-opening side reactions.

- Scalability: Both methods are amenable to scale-up, with reductive amination favored for industrial applications due to operational simplicity and fewer purification steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Cyclopropane-2-carboxaldehyde + quinolin-2-ylmethylamine | NaBH(OAc)3 or NaBH4 | High selectivity, mild conditions | Requires aldehyde intermediate |

| N-Substitution | Cyclopropanamine + quinolin-2-ylmethyl halide | NaH or K2CO3 | Straightforward, direct coupling | Risk of over-alkylation, side products |

| Protection/Deprotection | Boc2O for amine protection | Acidic conditions for deprotection | Protects sensitive amines | Additional synthetic steps |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(quinolin-2-ylmethyl)cyclopropanamine, and how can reaction conditions be optimized for improved yield?

- Methodology :

- Nucleophilic substitution : React cyclopropanamine with a quinoline-2-ylmethyl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere. Use a base (e.g., K₂CO₃) to deprotonate the amine and drive the reaction .

- Reductive amination : Condense quinoline-2-carbaldehyde with cyclopropanamine in the presence of a reducing agent (e.g., NaBH₃CN) .

- Optimization : Adjust solvent polarity (e.g., switch from THF to DMF for better solubility), control temperature (e.g., 60–80°C for faster kinetics), and use catalysts (e.g., KI for halide activation) to enhance yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity and quinoline substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclopropane protons as multiplet at δ 1.0–2.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~215) .

- X-ray crystallography : Use SHELXL or OLEX2 for structure refinement. For example, resolve cyclopropane ring strain effects on bond angles (e.g., C-C-C angles ~60°) .

Q. What safety precautions are essential when handling this compound in the lab?

- Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles (H315: skin irritation; H319: eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Approach :

- Comparative SAR studies : Analyze structural analogs (e.g., substituent effects on quinoline or cyclopropane). For example:

| Compound | Substituent | Activity (IC₅₀) | Source |

|---|---|---|---|

| N-(5-Cl-quinolin-2-ylmethyl)cyclopropanamine | Cl at position 5 | 12 nM (Enzyme X) | |

| N-(8-Me-quinolin-2-ylmethyl)cyclopropanamine | Me at position 8 | 150 nM (Enzyme X) |

- Assay standardization : Validate assays under uniform conditions (pH, temperature, cell lines) to minimize variability .

Q. What strategies improve the pharmacokinetic profile of this compound without compromising target affinity?

- Methods :

- Prodrug design : Introduce ester groups (e.g., acetyl) to enhance solubility, which are cleaved in vivo .

- Cyclopropane ring modification : Replace with spirocyclic amines to reduce metabolic degradation while retaining rigidity .

- LogP optimization : Add polar groups (e.g., hydroxyl) to lower logP from ~3.5 to ~2.0, improving aqueous solubility .

Q. How can target engagement and selectivity of this compound be validated experimentally?

- Techniques :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., KD < 100 nM for kinase Y) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

- Off-target screening : Use panels like Eurofins Cerep to assess selectivity across 50+ receptors/enzymes .

Q. What computational tools aid in designing this compound analogs with enhanced bioactivity?

- Tools :

- Molecular docking (AutoDock Vina) : Predict binding modes to targets (e.g., quinoline nitrogen coordinating with Zn²⁺ in metalloenzymes) .

- MD simulations (GROMACS) : Simulate cyclopropane ring strain effects on conformational stability over 100-ns trajectories .

- QSAR models : Train models on datasets with 50+ analogs to prioritize substituents (e.g., electron-withdrawing groups at quinoline position 5 improve activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.